Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt
Overview
Description
Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt is a useful research compound. Its molecular formula is C10H13N5Na2O10P2 and its molecular weight is 471.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt, also known as 2’-DEOXYGUANOSINE-5’-DIPHOSPHATE DISODIUM SALT, interacts with several targets. These include GTPase HRas, Transforming protein RhoA, Protein-glutamine gamma-glutamyltransferase 2, Ras-related protein Rab-11A, and Adenylosuccinate synthetase . These targets play crucial roles in various cellular processes, including signal transduction, cell division, and protein synthesis .
Mode of Action
The compound acts as a guanine nucleotide, containing two phosphate groups esterified to the sugar moiety . It interacts with its targets, influencing their activity and modulating various cellular processes . For instance, it can stimulate guanine nucleotide-binding proteins, leading to changes in cellular signaling .
Biochemical Pathways
The compound affects several biochemical pathways. It is known to prevent the hepcidin-ferroportin interaction and modulate the interleukin-6 (IL-6)/stat-3 pathway . This can lead to changes in iron metabolism and inflammatory responses .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given its interaction with multiple targets and pathways. For instance, by modulating the IL-6/stat-3 pathway, it can influence inflammatory responses . Additionally, by preventing the hepcidin-ferroportin interaction, it can affect iron metabolism .
Biochemical Analysis
Biochemical Properties
Guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is a key player in biochemical reactions, particularly those involving nucleotides and nucleosides. It serves as a substrate for enzymes such as pyruvate kinase, which catalyzes the transfer of a phosphate group to produce guanosine 5’-triphosphate. This compound also interacts with guanine nucleotide exchange factors, which facilitate the exchange of guanosine diphosphate for guanosine triphosphate on G-proteins, thereby activating them . Additionally, guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is involved in the modulation of interleukin-6 and the signal transducer and activator of transcription 3 pathway .
Cellular Effects
Guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It plays a significant role in the activation of G-proteins, which are involved in transmitting signals from cell surface receptors to intracellular targets . This compound also affects the hepcidin-ferroportin interaction, which is crucial for iron homeostasis . Furthermore, it has been shown to modulate the interleukin-6 and signal transducer and activator of transcription 3 pathway, impacting inflammatory responses and cellular growth .
Molecular Mechanism
At the molecular level, guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt exerts its effects through various binding interactions and enzymatic activities. It binds to G-proteins, facilitating the exchange of guanosine diphosphate for guanosine triphosphate, thereby activating the G-protein . This activation triggers downstream signaling pathways that regulate various cellular functions. Additionally, this compound serves as a substrate for pyruvate kinase, which catalyzes the production of guanosine triphosphate, an essential molecule for RNA biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt can vary over time. The compound is generally stable when stored at -20°C under desiccating conditions and can be used for up to 12 months . Its stability in solution may be limited, and it is recommended to prepare and use solutions on the same day to ensure optimal activity . Long-term studies have shown that elevated levels of guanosine diphosphate are associated with the pathogenesis of neurological disorders, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt in animal models vary with different dosages. At lower doses, it can effectively modulate cellular signaling pathways and metabolic processes without causing adverse effects . At higher doses, there may be toxic or adverse effects, including disruptions in cellular homeostasis and potential neurotoxicity . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
Guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is involved in several metabolic pathways. It is interconvertible to guanosine by the action of ectonucleotidases and nucleoside phosphorylase . This compound also serves as a substrate for pyruvate kinase, which produces guanosine triphosphate, supporting RNA biosynthesis . Additionally, it plays a role in the modulation of the interleukin-6 and signal transducer and activator of transcription 3 pathway, impacting cellular growth and inflammatory responses .
Transport and Distribution
Within cells and tissues, guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
Guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is localized within specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm, where it interacts with G-proteins and other signaling molecules . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications .
Properties
IUPAC Name |
disodium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITRRPRAEQUOAZ-FVALZTRZSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5Na2O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228736 | |
Record name | Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78101-74-3, 102783-74-4 | |
Record name | Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078101743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-Deoxyguanosine 5'-diphosphate sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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